molecular formula C15H14ClNO2S B14397440 2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine CAS No. 87751-36-8

2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine

Cat. No.: B14397440
CAS No.: 87751-36-8
M. Wt: 307.8 g/mol
InChI Key: WKCWCJDINYDNCM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 4-chlorophenyl group and a phenylsulfonyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine typically involves the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently undergoes cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(phenylsulfonyl)pyrrolidine: A five-membered ring analog.

    2-(4-Chlorophenyl)-1-(phenylsulfonyl)piperidine: A six-membered ring analog.

    2-(4-Chlorophenyl)-1-(phenylsulfonyl)morpholine: A six-membered ring with an oxygen atom.

Uniqueness

2-(4-Chlorophenyl)-1-(phenylsulfonyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

87751-36-8

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(4-chlorophenyl)azetidine

InChI

InChI=1S/C15H14ClNO2S/c16-13-8-6-12(7-9-13)15-10-11-17(15)20(18,19)14-4-2-1-3-5-14/h1-9,15H,10-11H2

InChI Key

WKCWCJDINYDNCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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